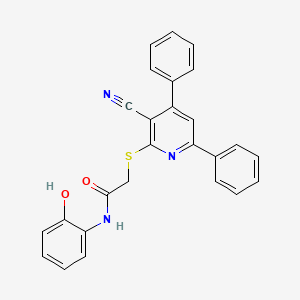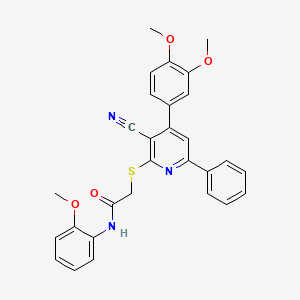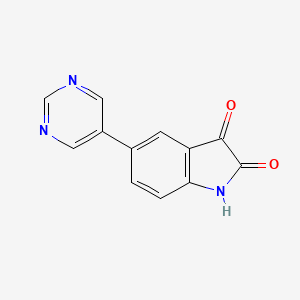
5-(Pyrimidin-5-yl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyrimidin-5-yl)indoline-2,3-dione is a heterocyclic compound that combines the structural features of both indoline and pyrimidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The indoline-2,3-dione moiety is known for its biological activities, while the pyrimidine ring adds further versatility to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)indoline-2,3-dione typically involves the condensation of an indoline derivative with a pyrimidine precursor. One common method is the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . This reaction often requires the presence of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyrimidin-5-yl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially leading to new derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indoline and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Mecanismo De Acción
The mechanism of action of 5-(Pyrimidin-5-yl)indoline-2,3-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indoline and pyrimidine moieties. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar pyrimidine structure.
Isatin derivatives: Compounds with a similar indoline-2,3-dione structure.
Uniqueness
5-(Pyrimidin-5-yl)indoline-2,3-dione is unique due to its combination of indoline and pyrimidine rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
893737-66-1 |
|---|---|
Fórmula molecular |
C12H7N3O2 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
5-pyrimidin-5-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H7N3O2/c16-11-9-3-7(8-4-13-6-14-5-8)1-2-10(9)15-12(11)17/h1-6H,(H,15,16,17) |
Clave InChI |
XVWYTLFARYQPIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CN=CN=C3)C(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione](/img/structure/B11770148.png)
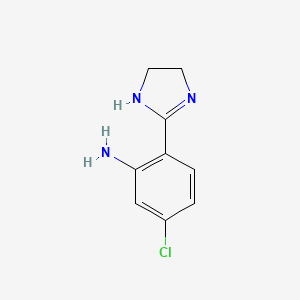

![1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone](/img/structure/B11770153.png)
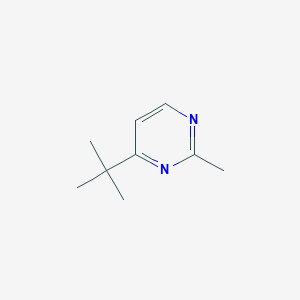

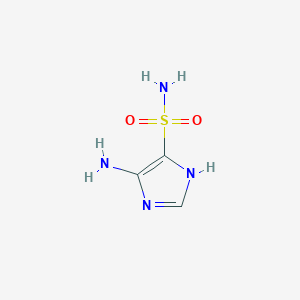

![3,5-Dimethylbenzo[d]isoxazole](/img/structure/B11770180.png)
